3-(2-Octyldodecyl)thiophene
Overview
Description
3-(2-Octyldodecyl)thiophene: is a thiophene derivative characterized by the presence of a long branched alkyl chain at the third position of the thiophene ring Thiophene derivatives are well-known for their exceptional electronic and optoelectronic properties, making them valuable in various scientific and industrial applications
Mechanism of Action
Target of Action
3-(2-Octyldodecyl)thiophene is a type of thiophene-based conjugated polymer . These polymers are known for their exceptional optical and conductive properties , making them a key component in electronic and optoelectronic applications . The primary targets of this compound are therefore electronic and optoelectronic devices .
Mode of Action
The compound interacts with its targets by contributing to the formation of functionalized regioregular polythiophenes . These polythiophenes exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . The interaction of this compound with its targets results in the enhancement of these properties, leading to more efficient materials for electronic applications .
Biochemical Pathways
The synthesis of this compound involves organometallic polycondensation strategies . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
Result of Action
The result of the action of this compound is the creation of materials with enhanced electronic and optoelectronic properties . These materials are used in the development of various electronic devices, contributing to their improved performance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis process requires specific conditions such as temperature and inert atmosphere . Moreover, the performance of the resulting electronic materials can be affected by factors such as temperature, humidity, and light exposure. Therefore, careful control and optimization of these environmental factors are crucial for maximizing the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
Thiophene-based compounds are known to exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity
Cellular Effects
Thiophene-based compounds are known to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Thiophene-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cobalt (II)-catalyzed reductive alkylation, which improves the solubility and crystallinity of the resulting compound . The reaction conditions often include the use of cobalt catalysts and specific solvents to facilitate the alkylation process.
Industrial Production Methods: Industrial production of 3-(2-Octyldodecyl)thiophene may involve large-scale synthesis using similar catalytic processes. The scalability of the cobalt-catalyzed reductive alkylation makes it suitable for industrial applications, ensuring consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Octyldodecyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the electronic properties of the thiophene ring.
Substitution: The alkyl chain and thiophene ring can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiophene derivatives with altered electronic properties.
Substitution: Thiophene derivatives with different functional groups.
Scientific Research Applications
3-(2-Octyldodecyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: Another thiophene derivative with similar electronic properties but different structural features.
Dithieno[3,2-b2’,3’-d]thiophene: A fused thiophene compound with enhanced π-conjugation and stability.
Thieno[3,4-b]thiophene: Known for its rigid structure and extended π-conjugation.
Uniqueness: 3-(2-Octyldodecyl)thiophene stands out due to its long branched alkyl chain, which significantly improves its solubility and processability compared to other thiophene derivatives. This unique feature makes it particularly valuable for applications requiring high-quality thin films and efficient charge transport .
Properties
IUPAC Name |
3-(2-octyldodecyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44S/c1-3-5-7-9-11-12-14-16-18-23(21-24-19-20-25-22-24)17-15-13-10-8-6-4-2/h19-20,22-23H,3-18,21H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKVMRJSMBQYRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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